molecular formula C6H10O2 B12710250 Diallyl dioxide, erythro- CAS No. 74892-53-8

Diallyl dioxide, erythro-

Cat. No.: B12710250
CAS No.: 74892-53-8
M. Wt: 114.14 g/mol
InChI Key: HTJFSXYVAKSPNF-OLQVQODUSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diallyl dioxide, erythro- can be achieved through various methods. One common approach involves the use of marine bacteria as biocatalysts. For instance, Shewanella alga NS-589 can be cultured in a synthetic medium to convert sphingomyelin to sphingosylphosphocholine, which can then be further processed to obtain diallyl dioxide, erythro- .

Industrial Production Methods

In industrial settings, the production of diallyl dioxide, erythro- typically involves the use of advanced chemical synthesis techniques. These methods often require precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diallyl dioxide, erythro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of diallyl dioxide, erythro- include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from the reactions of diallyl dioxide, erythro- depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Diallyl dioxide, erythro- has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has shown that diallyl dioxide, erythro- may have therapeutic potential in treating certain diseases, such as cancer and cardiovascular conditions.

    Industry: It is used in the production of high-performance materials, such as thermosetting films

Mechanism of Action

The mechanism of action of diallyl dioxide, erythro- involves its interaction with specific molecular targets and pathways. For example, it has been shown to modulate cell signaling pathways related to the pathogenesis of chronic diseases. This modulation can lead to various biological effects, such as antioxidant, anti-inflammatory, and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Diallyl dioxide, erythro- is similar to other organosulfur compounds, such as:

  • Diallyl sulfide
  • Diallyl disulfide
  • Diallyl trisulfide
  • Dipropyl disulfide
  • Dipropyl trisulfide
  • 1-Propenylpropyl disulfide
  • Allyl methyl disulfide
  • Dimethyl disulfide

Uniqueness

What sets diallyl dioxide, erythro- apart from these similar compounds is its unique structure and specific biological activities. While many organosulfur compounds exhibit similar properties, diallyl dioxide, erythro- has distinct stereochemistry and molecular interactions that contribute to its unique effects and applications .

Properties

CAS No.

74892-53-8

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

(2S)-2-[2-[(2R)-oxiran-2-yl]ethyl]oxirane

InChI

InChI=1S/C6H10O2/c1(5-3-7-5)2-6-4-8-6/h5-6H,1-4H2/t5-,6+

InChI Key

HTJFSXYVAKSPNF-OLQVQODUSA-N

Isomeric SMILES

C1[C@@H](O1)CC[C@@H]2CO2

Canonical SMILES

C1C(O1)CCC2CO2

Origin of Product

United States

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